molecular formula C6H14O2S2 B14745131 S-Butyl ethanesulfonothioate CAS No. 1113-19-5

S-Butyl ethanesulfonothioate

Cat. No.: B14745131
CAS No.: 1113-19-5
M. Wt: 182.3 g/mol
InChI Key: LODSGBMNZCMDDD-UHFFFAOYSA-N
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Description

S-Butyl ethanesulfonothioate is an organic compound with the molecular formula C6H14O2S2 It is characterized by the presence of a butyl group attached to an ethanesulfonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Butyl ethanesulfonothioate typically involves the reaction of butyl mercaptan with ethanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C4H9SH+ClSO2CH2CH3C4H9SO2CH2CH3+HCl\text{C}_4\text{H}_9\text{SH} + \text{ClSO}_2\text{CH}_2\text{CH}_3 \rightarrow \text{C}_4\text{H}_9\text{SO}_2\text{CH}_2\text{CH}_3 + \text{HCl} C4​H9​SH+ClSO2​CH2​CH3​→C4​H9​SO2​CH2​CH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

S-Butyl ethanesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted ethanesulfonothioates.

Scientific Research Applications

S-Butyl ethanesulfonothioate has several applications in scientific research:

    Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-Butyl ethanesulfonothioate involves its interaction with nucleophiles and electrophiles. The sulfonothioate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    S-Butyl ethanesulfonate: Similar structure but lacks the sulfur atom in the sulfonothioate group.

    S-Butyl thioacetate: Contains a thioacetate group instead of a sulfonothioate group.

    S-Butyl sulfonate: Contains a sulfonate group instead of a sulfonothioate group.

Uniqueness

S-Butyl ethanesulfonothioate is unique due to the presence of both sulfur and sulfonyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

1113-19-5

Molecular Formula

C6H14O2S2

Molecular Weight

182.3 g/mol

IUPAC Name

1-ethylsulfonylsulfanylbutane

InChI

InChI=1S/C6H14O2S2/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3

InChI Key

LODSGBMNZCMDDD-UHFFFAOYSA-N

Canonical SMILES

CCCCSS(=O)(=O)CC

Origin of Product

United States

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